molecular formula C25H36N2O B5086350 9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one

9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one

Cat. No.: B5086350
M. Wt: 380.6 g/mol
InChI Key: YRAHRQBKRWPCDP-UHFFFAOYSA-N
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Description

9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a decylamino group attached to the acridine core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Decylamino Group: The decylamino group can be introduced via nucleophilic substitution reactions. This involves reacting the acridine core with decylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The decylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Decylamine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized acridine derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives with different amine groups.

Scientific Research Applications

9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one has several applications in scientific research:

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, which may have implications in understanding cellular processes.

    Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects against cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes involved in DNA replication and repair. This can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.

    Proflavine: Used as an antiseptic and investigated for its anticancer potential.

Uniqueness

9-(Decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one is unique due to the presence of the decylamino group, which may enhance its lipophilicity and ability to interact with biological membranes. This structural feature can influence its pharmacokinetic properties and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

9-(decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O/c1-4-5-6-7-8-9-10-13-16-26-24-19-14-11-12-15-20(19)27-21-17-25(2,3)18-22(28)23(21)24/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHRQBKRWPCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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